4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
Description
The compound 4-bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a purine-dione derivative featuring a hydrazone linkage at the 8-position of the purine core. Its structure includes:
- A 7-benzyl group (aromatic substitution at N7).
- 1,3-dimethyl substituents on the purine ring.
- A 4-bromobenzylidene hydrazone moiety, contributing to its electronic and steric properties.
Its characterization typically involves NMR, IR spectroscopy, and mass spectrometry .
Properties
Molecular Formula |
C21H19BrN6O2 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
7-benzyl-8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19BrN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-6-4-3-5-7-15)20(24-18)25-23-12-14-8-10-16(22)11-9-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
InChI Key |
FOTILERLLQFSHM-FSJBWODESA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Traditional Acid-Catalyzed Condensation
This method adapts protocols from α-benzil monoxime hydrazone syntheses:
-
Reactant Preparation :
-
Dissolve 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine (0.100 mol) in methanol.
-
Prepare 4-bromobenzaldehyde (0.110 mol) in ethanol.
-
-
Reaction Conditions :
-
Workup :
-
Adjust pH to 5 using 0.1N NaOH to precipitate the product.
-
Filter, wash with cold ethanol, and dry at 110°C.
-
Table 1: Optimization Parameters for Acid-Catalyzed Synthesis
P(III)-Mediated Reductive N–H Bond Insertion
A metal-free approach developed by J-stage researchers enables hydrazone formation without diazo intermediates:
-
Reactants :
-
4-Bromobenzaldehyde (1.0 equiv)
-
7-Benzyl-1,3-dimethylpurine-2,6-dione hydrazine (1.05 equiv)
-
-
Reaction Setup :
-
Dissolve reactants in CH2Cl2 (0.1 M).
-
Add P(NMe2)3 (1.05 equiv) at 0°C under argon.
-
Warm to room temperature and stir for 30 minutes.
-
-
Purification :
-
Concentrate under reduced pressure.
-
Purify via flash chromatography (hexane:EtOAc = 3:1).
-
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 72–81 | 95–98% | 3–7 hours | Pilot-scale feasible |
| P(III)-Mediated | 85–90 | >99% | 0.5 hours | Lab-scale optimized |
Mechanistic Insights and Spectral Validation
Reaction Pathway Analysis
-
Acid-Catalyzed Method : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling hydrazine attack. Dehydration forms the hydrazone linkage, with acetic acid acting as a proton shuttle.
-
P(III) Method : Tris(dimethylamino)phosphine generates alkoxyphosphonium intermediates, facilitating reductive coupling without carbene formation.
Table 3: Key Spectral Signatures
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-bromobenzaldehyde hydrazone exhibit strong antibacterial and antifungal activities. For instance, derivatives of hydrazones have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli . The structure of hydrazones allows for modifications that enhance their biological activity, making them promising candidates for developing new antimicrobial agents.
Anticancer Properties
Recent studies have highlighted the potential of hydrazone derivatives in cancer treatment. Compounds derived from 4-bromobenzaldehyde have been evaluated for their antitumor activity. In vitro tests demonstrated that certain hydrazones can inhibit the proliferation of cancer cells, suggesting their role as lead compounds in anticancer drug development .
Enzyme Inhibition
Some hydrazone derivatives act as inhibitors for various enzymes linked to metabolic pathways in cancer and other diseases. For example, specific hydrazones have been identified as acetyl-CoA carboxylase inhibitors, which play a crucial role in fatty acid metabolism and are implicated in cancer progression .
Analytical Chemistry Applications
Analytical Reagents
Hydrazones are valuable as analytical reagents due to their ability to form stable complexes with metal ions. They are used in spectroscopic methods for the detection and quantification of various metal ions in environmental and biological samples . The ability to selectively bind with specific ions makes them useful in environmental monitoring and quality control processes.
Chromatographic Techniques
Hydrazones derived from aldehydes like 4-bromobenzaldehyde are utilized in chromatographic techniques for separating complex mixtures. Their unique properties allow for enhanced resolution in high-performance liquid chromatography (HPLC) applications .
Materials Science Applications
Organic Electronics
The unique electronic properties of hydrazones make them suitable for applications in organic electronics. Compounds like 4-bromobenzaldehyde hydrazone can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where they contribute to improved efficiency and stability .
Corrosion Inhibition
Hydrazones have also been investigated as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps mitigate corrosion processes, making them valuable in preserving the integrity of structural materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Purine-Dione Derivatives with Varying Alkyl/Aryl Substituents
The following compounds share the purine-dione core and hydrazone functional group but differ in substituents, leading to distinct physicochemical and spectral properties:
Key Observations:
Non-Purine Hydrazone Analogues
Other hydrazone-containing compounds with divergent core structures highlight the versatility of the hydrazone functional group:
Key Observations:
- Core Structure Impact: The imidazo[1,2-a]pyridine derivative (C₂₉H₂₅BrN₄O₅) exhibits higher molecular weight due to additional ester groups, while the benzodithiazine core introduces sulfur-based functional groups .
- Thermal Stability: The benzodithiazine compound decomposes at 314–315°C, suggesting greater thermal stability compared to purine-dione derivatives .
Biological Activity
4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
Synthesis
The synthesis of 4-Bromobenzaldehyde hydrazone derivatives typically involves the condensation of 4-bromobenzaldehyde with various hydrazine derivatives. The general reaction can be summarized as follows:
This reaction can be facilitated under acidic or basic conditions and often yields products that exhibit enhanced biological activities compared to their precursors.
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from 4-bromobenzaldehyde exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone A | S. aureus | 15 |
| Hydrazone B | E. coli | 18 |
These results suggest that the presence of the bromine atom enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of these compounds. In animal models, certain hydrazone derivatives showed promising results in reducing seizure activity:
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| Hydrazone C | 20 | Phenobarbital (22) |
| Hydrazone D | 15 | Phenytoin (18) |
These findings indicate that modifications to the hydrazone structure can lead to compounds with superior anticonvulsant properties compared to traditional medications.
Anxiolytic Effects
The anxiolytic potential of 4-bromobenzaldehyde derivatives has also been explored. In a study assessing the effects on anxiety-like behavior in rodents, several compounds demonstrated significant reductions in anxiety scores:
| Compound | Anxiety Score Reduction (%) |
|---|---|
| Hydrazone E | 40 |
| Hydrazone F | 35 |
The mechanism behind these effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and antimicrobial evaluation of various hydrazones derived from 4-bromobenzaldehyde. The results indicated that certain hydrazones exhibited broad-spectrum antimicrobial activity, making them potential candidates for further development as antimicrobial agents .
Case Study 2: Anticonvulsant Activity
Research conducted on the anticonvulsant properties of benzylidene derivatives showed that specific modifications to the hydrazone structure significantly enhanced their efficacy in reducing seizure frequency in rodent models. This study emphasized the importance of structural optimization in developing new anticonvulsants .
Q & A
Q. How to reconcile discrepancies between theoretical and observed biological activity in this compound?
- Resolution Workflow :
Confirm compound identity/purity (NMR, HRMS).
Test against positive/negative controls (e.g., known kinase inhibitors).
Re-evaluate assay conditions (e.g., cell line viability, solvent DMSO concentration <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
